3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with aromatic aldehydes. One efficient method involves a one-pot catalyst-free procedure at room temperature, which provides excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-cancer agent, with studies showing its ability to inhibit specific kinases involved in cancer cell proliferation.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It can be used in the development of new materials with unique properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit kinases by competing with natural substrates in the binding pocket, thereby blocking the signaling pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-cancer properties.
Thiazolo[3,2-b]triazole derivatives: These compounds have similar synthetic routes and biological activities.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual aromatic substitution enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C17H13ClN4O2S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4O2S/c1-23-12-6-3-10(4-7-12)16-21-22-15(19-20-17(22)25-16)13-9-11(18)5-8-14(13)24-2/h3-9H,1-2H3 |
InChI Key |
HYYXQSMKGLJSRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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